GABAA Receptor Potentiation: (S)-Norzopiclone vs. Parent Zopiclone and (R)-Enantiomer
(S)-Norzopiclone potentiates GABAA receptor currents at micromolar concentrations, whereas the parent drug zopiclone is a potent hypnotic acting at nanomolar concentrations. While direct comparative electrophysiology data for (R)-norzopiclone are not available in the same study, the functional activity of (S)-Norzopiclone as a GABAA receptor positive allosteric modulator is established, and it is qualitatively distinct from zopiclone, which exhibits sedative-hypnotic effects. The potency difference is substantial: zopiclone's active (S)-enantiomer (eszopiclone) has an IC50 of 21 nM at benzodiazepine receptors, whereas (S)-Norzopiclone acts at micromolar concentrations [1] [2].
| Evidence Dimension | GABAA receptor current potentiation |
|---|---|
| Target Compound Data | Micromolar concentrations potentiate GABA-evoked currents |
| Comparator Or Baseline | Eszopiclone ((S)-zopiclone): IC50 = 21 nM at benzodiazepine receptors |
| Quantified Difference | Potency difference of approximately 1000-fold |
| Conditions | Recombinant GABAA receptors expressed in Xenopus oocytes (electrophysiology) |
Why This Matters
This potency difference is critical for applications requiring anxiolytic activity without sedation.
- [1] Fleck, M. W. (2002). Molecular actions of (S)-desmethylzopiclone (SEP-174559), an anxiolytic metabolite of zopiclone. Journal of Pharmacology and Experimental Therapeutics, 302(2), 612-618. View Source
- [2] Blaschke, G., Hempel, G., Müller, W. E. (1993). Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site. Chirality, 5(6), 419-424. View Source
